3-deoxy-D-glucose

Description

The exact mass of the compound (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

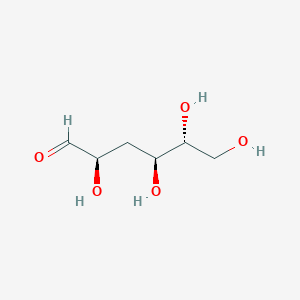

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPLKNONIUZSZ-NGJCXOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947793 | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-91-7 | |

| Record name | 3-Deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Deoxy-D-glucose: From Synthesis to Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-glucose (3-DG) is a glucose analog of significant interest in biomedical research and drug development. Characterized by the absence of a hydroxyl group at the C-3 position, 3-DG serves as a modulator of fundamental cellular processes, primarily through the inhibition of glycolysis and its role as a precursor in the formation of Advanced Glycation End-products (AGEs). This guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, and profound biological effects. It details experimental protocols for its study and visually elucidates its key signaling pathways, offering a critical resource for researchers exploring its therapeutic potential.

Core Concepts: Chemical and Physical Properties

This compound is a monosaccharide and a structural analog of D-glucose. Its defining feature is the replacement of the hydroxyl group at the third carbon with a hydrogen atom. This seemingly minor modification has profound implications for its biological activity, as it cannot be fully metabolized through the glycolytic pathway.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₅ | [1] |

| Molar Mass | 164.16 g/mol | [1] |

| IUPAC Name | (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | N/A |

| CAS Number | 2490-91-7 | N/A |

| Synonyms | 3-Deoxy-D-ribo-hexose | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through multi-step chemical processes, often starting from more readily available sugar precursors. One common approach involves the use of glucal derivatives.

Experimental Protocol: Synthesis from a Glucal Derivative

This protocol is a generalized representation based on common organic synthesis techniques for deoxy sugars.

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

N-bromosuccinimide (NBS)

-

Raney Nickel

-

Hydrogen gas

-

Sodium methoxide (B1231860)

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Bromination of the Glucal: Dissolve 3,4,6-tri-O-acetyl-D-glucal in a mixture of dichloromethane and methanol. Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the 2-bromo-2-deoxy derivative.

-

Reductive Debromination: Dissolve the crude product in a suitable solvent and add a Raney Nickel catalyst. Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).

-

Purification: Filter off the catalyst and concentrate the filtrate. Purify the resulting product by column chromatography to obtain the acetylated this compound.

-

Deacetylation: Treat the purified product with a catalytic amount of sodium methoxide in methanol to remove the acetyl protecting groups.

-

Final Purification: Neutralize the reaction mixture, evaporate the solvent, and purify the final product, this compound, by chromatography or recrystallization.

Mechanism of Action and Biological Effects

The biological significance of this compound stems primarily from two interconnected activities: its ability to inhibit glycolysis and its role as a potent precursor to Advanced Glycation End-products (AGEs).

Inhibition of Glycolysis

As a glucose analog, this compound is taken up by cells through glucose transporters. Once inside the cell, it can be phosphorylated by hexokinase to form this compound-6-phosphate. However, this phosphorylated form cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway. The accumulation of this compound-6-phosphate can competitively inhibit hexokinase, thereby disrupting the normal flow of glycolysis and leading to a reduction in ATP production.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, which can be an indicator of the cytotoxic effects of glycolysis inhibition.[2][3][4]

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (or 2-deoxy-D-glucose as a commonly used analog)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or 2-deoxy-D-glucose) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. This data can be used to determine the IC50 value of the compound.

Formation of Advanced Glycation End-products (AGEs)

This compound is a highly reactive dicarbonyl compound that plays a significant role in the non-enzymatic glycation of proteins, lipids, and nucleic acids, a process known as the Maillard reaction.[1][5][6] This reaction leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.[1]

The Maillard reaction is a complex cascade of reactions. It begins with the condensation of a reducing sugar, like this compound, with a free amino group of a biological macromolecule to form a Schiff base. This is followed by a series of rearrangements, dehydrations, and cyclizations, ultimately leading to the formation of stable, cross-linked AGEs.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of specific AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine.[7][8][9][10][11]

Materials:

-

Protein sample (e.g., bovine serum albumin) incubated with this compound

-

Enzymes for protein hydrolysis (e.g., pronase, aminopeptidase (B13392206) M)

-

Derivatizing agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Appropriate mobile phases (e.g., acetate (B1210297) buffer and acetonitrile (B52724) gradient)

-

AGE standards (e.g., CML, pentosidine)

Procedure:

-

Sample Preparation: Incubate the protein with this compound under physiological conditions (e.g., 37°C, pH 7.4) for a specified period.

-

Enzymatic Hydrolysis: Hydrolyze the glycated protein sample using a combination of proteases to break it down into individual amino acids and AGE-adducts.

-

Derivatization: Derivatize the hydrolysate with a fluorescent labeling agent like AQC to enhance detection sensitivity.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the components using a C18 column with a suitable gradient of mobile phases.

-

Detection and Quantification: Detect the fluorescently labeled AGEs using a fluorescence detector. Quantify the amount of each AGE by comparing the peak areas to those of known standards.

Quantitative Data on the Biological Effects of Deoxyglucose Analogs

While specific quantitative data for this compound can be limited in the literature, extensive research has been conducted on its close analog, 2-deoxy-D-glucose (2-DG), which also inhibits glycolysis. The following tables summarize representative data for 2-DG, which can provide insights into the potential effects of 3-DG.

Table 1: Effect of 2-Deoxy-D-glucose on Cell Viability (IC50 Values)

| Cell Line | IC50 (mM) | Incubation Time (h) | Reference |

| Acute Lymphoblastic Leukemia (Nalm-6) | 0.22 | 48 | [12] |

| Acute Lymphoblastic Leukemia (CEM-C7-14) | 2.70 | 48 | [12] |

| Pancreatic Cancer (MIA PaCa2) | 1.45 | 48 | [13] |

| Ovarian Cancer | 13.34 | 48 | [13] |

Table 2: Effect of 2-Deoxy-D-glucose on Cellular ATP Levels

| Cell Type | 2-DG Concentration | Change in ATP Level | Incubation Time | Reference |

| Primary Rat Astrocytes | 0.1 mM | ~30% decrease | 180 min | [14] |

| Primary Rat Astrocytes | 5 mM | Accelerated decrease | < 180 min | [14] |

| HeLa Cells | 72.13 µM (IC50) | 50% decrease in signal | 1 h | [15] |

Table 3: Effect of 2-Deoxy-D-glucose on Reactive Oxygen Species (ROS) Production

| Cell Type | 2-DG Concentration | Observation | Reference |

| Endothelial Cells | 5 mM | Increased H₂O₂ levels | [16] |

| Neuroblastoma Cells | Not specified | Increased ROS, leading to cell killing | [6] |

Interplay of Glycolysis Inhibition, AGEs, and Oxidative Stress

The biological effects of this compound are interconnected. The inhibition of glycolysis can lead to cellular stress. Simultaneously, the formation of AGEs can trigger cellular signaling pathways that result in the production of reactive oxygen species (ROS).[13][17][18] This increase in oxidative stress can further contribute to cellular damage and has been implicated in the pathology of various diseases.

Implications for Drug Development

The unique biological activities of this compound and its analogs make them attractive candidates for therapeutic development, particularly in oncology. Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them potentially more susceptible to glycolysis inhibitors. Furthermore, the role of AGEs in various pathologies suggests that modulating their formation could have therapeutic benefits. The ability of deoxyglucose compounds to induce cellular stress and ROS production is also being explored as a strategy to selectively kill cancer cells.

Conclusion

This compound is a multifaceted molecule with significant implications for cellular metabolism and pathology. Its ability to inhibit glycolysis and promote the formation of AGEs places it at the crossroads of several key biological processes relevant to aging, diabetes, and cancer. This guide has provided a technical overview of its synthesis, mechanisms of action, and methods for its study. Continued research into this compound and its derivatives holds promise for the development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.

References

- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic metabolism of 3-deoxyglucosone, a Maillard intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchers.uss.cl [researchers.uss.cl]

- 14. imrpress.com [imrpress.com]

- 15. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase | MDPI [mdpi.com]

- 16. 2-Deoxy-D-Glucose Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 17. mdpi.com [mdpi.com]

- 18. Glucose and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-deoxy-D-glucose: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-deoxy-D-glucose, a glucose analog with potential applications in metabolic research and drug development. It covers the molecule's chemical structure, physicochemical properties, probable mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as 3-deoxy-D-ribo-hexose, is a monosaccharide derivative where the hydroxyl group at the C3 position of D-glucose is replaced by a hydrogen atom. This structural modification is key to its biological activity.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Source(s) |

| IUPAC Name | (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | [1] |

| CAS Number | 2490-91-7 | [1][2] |

| Molecular Formula | C₆H₁₂O₅ | [2] |

| SMILES | C(--INVALID-LINK--O)--INVALID-LINK--O">C@@HO | [1] |

| InChI Key | KDSPLKNONIUZSZ-NGJCXOISSA-N | [1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in Table 2. Due to its polyhydroxylated structure, it is expected to be highly soluble in water and other polar solvents, similar to D-glucose.

| Property | Value | Source(s) |

| Molecular Weight | 164.16 g/mol | [2] |

| Melting Point | 129-131 °C | |

| Storage Temperature | 2-8 °C | [3] |

| Purity | ≥98% | [2] |

Biological Activity and Mechanism of Action

As a glucose analog, this compound is recognized by cellular glucose machinery, but its structural modification prevents its complete metabolism. This allows it to act as a metabolic inhibitor.

Inhibition of Glycolysis

This compound has been shown to inhibit glycolysis in mammalian cells and glucose uptake in trypanosomes.[3] The primary mechanism is believed to mirror that of the more extensively studied analog, 2-deoxy-D-glucose (2-DG).[3][4][5][6]

The proposed mechanism involves the following steps:

-

Cellular Uptake: this compound is transported into the cell through glucose transporters (GLUTs), competing with endogenous glucose.[6][7]

-

Phosphorylation: Once inside the cell, the enzyme Hexokinase (HK) phosphorylates this compound at the C6 position, forming this compound-6-phosphate (3-DG-6-P).[3][8]

-

Metabolic Blockade: Unlike glucose-6-phosphate, 3-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase (PGI). This is the crucial inhibitory step.

-

Accumulation and Feedback Inhibition: The intracellular accumulation of 3-DG-6-P leads to feedback inhibition of Hexokinase, further reducing glucose phosphorylation and halting the glycolytic pathway.[4] This depletes the cell of ATP and essential metabolic intermediates.

This targeted disruption of glycolysis makes this compound a valuable tool for studying glucose metabolism and a potential therapeutic agent against pathologies characterized by high glucose dependence, such as certain cancers.

Caption: Mechanism of Glycolysis inhibition by this compound.

Activity of Related Compounds

Studies on derivatives of this compound provide further insight into the biological significance of the C3 position.

-

3-amino-3-deoxy-D-glucose , a component of the antibiotic kanamycin, has been shown to inhibit bacterial cell wall synthesis.[9]

-

3-deoxy-3-fluoro-D-glucose acts as a competitive inhibitor for enzymes such as phosphoglucomutase and UDPG-pyrophosphorylase, indicating that modifications at this position are well-tolerated by key metabolic enzymes.[10] In various organisms, it is not metabolized via glycolysis but through other pathways, such as oxidation and reduction.[11][12]

Experimental Protocols

This section provides methodologies for the synthesis of this compound derivatives and a standard assay for evaluating its function as a glycolysis inhibitor.

General Synthesis of 3-deoxy-3-substituted-D-glucose Derivatives

A general and versatile route for synthesizing 3-deoxy-3-substituted glucose derivatives has been established, which can be adapted for the synthesis of this compound.[13] The strategy relies on the nucleophilic opening of an epoxide precursor, which locks the pyranose ring in the necessary conformation for the reaction to occur at the C3 position.

Methodology Overview:

-

Preparation of Starting Material: The synthesis begins with a protected glucose derivative, 1,6-anhydro-β-D-glucopyranose, which is commercially available or can be prepared from D-glucose.

-

Sulfonation: The hydroxyl group at the C2 position is selectively sulfonated, typically using toluenesulfonyl anhydride.[13]

-

Epoxide Formation: Treatment with a base, such as sodium methoxide, facilitates the formation of a 2,3-epoxide (1,6:2,3-dianhydro-β-D-allopyranose derivative).[13]

-

Nucleophilic Opening: The crucial step involves the addition of a nucleophile to the epoxide. To generate this compound, a hydride source (e.g., lithium aluminum hydride) would be used as the nucleophile to introduce a hydrogen atom at the C3 position.

-

Deprotection: The final step involves the removal of any protecting groups to yield the final this compound product.

Caption: General synthetic workflow for this compound.

Protocol: Glucose Uptake Inhibition Assay using [³H]-2-deoxy-D-glucose

This protocol details a common method to measure the inhibition of glucose uptake in cancer cells, which can be used to quantify the inhibitory potential of this compound. The assay measures the uptake of a radiolabeled, non-metabolizable glucose analog, [³H]-2-deoxy-D-glucose ([³H]-2-DG), in the presence of an inhibitor.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound (test inhibitor)

-

Cytochalasin B (positive control inhibitor)

-

[³H]-2-deoxy-D-glucose

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

0.1 M NaOH for cell lysis

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Glucose Starvation: Wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.

-

Inhibitor Treatment: Add KRH buffer containing various concentrations of the test inhibitor (this compound) to the wells. Include wells for a vehicle control (no inhibitor) and a positive control (Cytochalasin B). Incubate for 30 minutes at 37°C.

-

Initiate Uptake: Start the glucose uptake by adding [³H]-2-DG to each well (final concentration ~0.5 µCi/mL). Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be optimized to ensure uptake is in the linear range.

-

Stop Reaction: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS. The cold temperature immediately stops membrane transport.

-

Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound by normalizing the CPM of the inhibitor-treated samples to the CPM of the vehicle control samples.

Conclusion

This compound is a structurally simple yet potent glucose analog that serves as a valuable tool for interrogating cellular metabolism. Its ability to competitively inhibit glucose transport and halt glycolysis after phosphorylation by hexokinase makes it a subject of interest for both basic research and therapeutic development. The experimental protocols outlined in this guide provide a framework for its synthesis and functional evaluation, empowering researchers to further explore its potential in targeting metabolic vulnerabilities in disease.

References

- 1. gtp-solution.com [gtp-solution.com]

- 2. scbt.com [scbt.com]

- 3. yihuipharm.com [yihuipharm.com]

- 4. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 5. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds [mdpi.com]

- 8. Hexokinases in cancer and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Deoxy-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-glucose, a glucose analog where the hydroxyl group at the C-3 position is replaced by a hydrogen, has garnered significant interest in various fields of chemical and biological research. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound and its derivatives. It details various synthetic methodologies, providing experimental protocols for key reactions. Furthermore, this guide summarizes the known biological activities of this compound and its analogs, with a focus on their impact on cellular signaling pathways. Quantitative data from the literature is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction: Discovery and Significance

While the definitive first synthesis of this compound is not readily apparent in readily available literature, its existence and synthesis were established by the mid-20th century. For instance, a 1957 paper by Isbell et al. described the synthesis of a radiolabeled version, D-glucose-3-¹⁴C, indicating that the parent compound was already known to the scientific community[1][2].

The significance of this compound and its derivatives, such as 3-deoxyglucosone (B13542) (3-DG), lies in their roles as probes and modulators of glucose metabolism and related cellular processes. 3-DG is a marker for diabetes and is implicated in the formation of advanced glycation end-products (AGEs)[3]. The fluorinated analog, 3-deoxy-3-fluoro-D-glucose, serves as a tracer for monitoring metabolic pathways in vivo[4]. Understanding the synthesis and biological interactions of these molecules is crucial for developing new therapeutic and diagnostic agents.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving the deoxygenation of a suitably protected glucose derivative. Below are detailed protocols for some of the key synthetic strategies.

Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

A common and effective method for introducing the 3-deoxy functionality is through the deoxygenation of a secondary alcohol. This protocol, adapted from the work of S. Iacono and James R. Rasmussen, involves the formation of a thiocarbonyl derivative followed by radical-mediated reduction[1].

Experimental Protocol:

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-(S-methyldithiocarbonate)-α-D-glucofuranose

-

In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel, dissolve 26.0 g (0.10 mol) of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and 25 mg of imidazole (B134444) in 400 mL of anhydrous tetrahydrofuran (B95107) (THF)[1].

-

Flush the flask with nitrogen and add 7.2 g (0.150 mol) of a 50% sodium hydride dispersion in mineral oil over 5 minutes[1].

-

Stir the mixture for 20 minutes, then add 22.8 g (0.30 mol) of carbon disulfide at once[1].

-

Continue stirring for 30 minutes, followed by the addition of 25.3 g (0.177 mol) of iodomethane (B122720) in a single portion[1].

-

After stirring for another 15 minutes, cautiously add 5.0 mL of glacial acetic acid dropwise to quench the excess sodium hydride[1].

-

Filter the solution and concentrate the filtrate using a rotary evaporator.

-

Extract the semisolid residue with three 100-mL portions of hexane (B92381) to remove the mineral oil.

-

Distill the resulting orange syrup under reduced pressure (Kugelrohr, 153–160°C at 0.5–1.0 mm Hg) to yield 32.2–33.0 g (92–94%) of the product[1].

Step 2: Synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose

-

In a dry, 1-L, round-bottomed flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, combine 500 mL of anhydrous toluene, 24.7 g (0.085 mol) of tributyltin hydride, and 19.25 g (0.055 mol) of 1,2:5,6-di-O-isopropylidene-3-O-(S-methyldithiocarbonate)-α-D-glucofuranose[1].

-

Heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the solution and concentrate it on a rotary evaporator.

-

Purify the residue by chromatography to obtain the 3-deoxy product.

Step 3: Deprotection to this compound

-

Hydrolyze the di-O-isopropylidene protecting groups using standard acidic conditions (e.g., aqueous acetic acid or trifluoroacetic acid in a suitable solvent).

-

Purify the final product, this compound, by crystallization or chromatography.

Other Synthetic Approaches

Other synthetic routes to this compound and its derivatives include:

-

Catalytic Hydrogenation: Derivatives of D-glucal can be subjected to haloalkoxylation followed by reductive dehalogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) to yield deoxy sugars[5][6].

-

Azide (B81097) Displacement: The hydroxyl group at the C-3 position can be converted to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic displacement with an azide ion. Subsequent reduction of the azide yields the corresponding amine, which can be further modified or removed[2]. This method is particularly useful for synthesizing 3-amino-3-deoxy-D-glucose derivatives.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound and its intermediates.

Table 1: Synthesis Yields of this compound Intermediates

| Starting Material | Intermediate Product | Reagents | Yield (%) | Reference |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:5,6-di-O-isopropylidene-3-O-(S-methyldithiocarbonate)-α-D-glucofuranose | NaH, CS₂, MeI | 92-94 | [1] |

| 3,4,6-tri-O-acetyl-l,5-anhydro-2-deoxy-D-arabino-hex-1-enitol | 2-Deoxy-D-glucose | N-bromosuccinimide, H₂/Raney Ni | 95 | [5] |

| D-glucal | methyl 2-deoxy-α/β-D-glucopyranoside | N-bromosuccinimide, Methanol, H₂/Pd/C | 70 | [7] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 2490-91-7 | [8][9] |

| Molecular Formula | C₆H₁₂O₅ | [8][9] |

| Molecular Weight | 164.16 g/mol | [8][9] |

| Purity (commercial) | ≥98% | [8][9] |

| ¹H NMR (D₂O) | Data not available in a complete format | |

| ¹³C NMR (D₂O) | Data not available in a complete format | |

| Mass Spectrum (EI) | Data not available in a complete format |

Biological Activity and Signaling Pathways

This compound and its analogs exert their biological effects primarily by interfering with glucose metabolism and related signaling pathways.

Inhibition of Glycolysis

3-Deoxyglucosone (3-DG), a related dicarbonyl sugar, has been shown to inhibit key glycolytic enzymes.

-

Hexokinase: 3-DG decreases the activity of hexokinase, the enzyme that catalyzes the first step of glycolysis (the phosphorylation of glucose to glucose-6-phosphate)[15].

-

Glucose-6-phosphate Dehydrogenase: The activity of this enzyme, which is the rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway, is also reduced by 3-DG[15].

The inhibition of these enzymes suggests that 3-deoxyglucose compounds can disrupt cellular energy production and the synthesis of precursors for nucleotide biosynthesis.

Modulation of Signaling Pathways

The effects of deoxyglucose compounds extend beyond direct enzyme inhibition to the modulation of key cellular signaling pathways.

-

PI3K/Akt Pathway: The analog 2-deoxy-D-glucose (2-DG) has been shown to induce the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is central to cell survival and proliferation[16]. This effect appears to be independent of glycolysis inhibition[17].

-

Wnt/β-catenin Pathway: High glucose levels have been demonstrated to enhance Wnt/β-catenin signaling by promoting the acetylation and subsequent nuclear accumulation of β-catenin[18][19]. While the direct effect of this compound on this process is not fully elucidated, its structural similarity to glucose suggests a potential for interaction.

Conclusion and Future Directions

This compound and its derivatives are valuable tools for studying glucose metabolism and its intricate connections to cellular signaling. While synthetic routes to these compounds are established, there is a need for more comprehensive studies detailing a wider array of synthetic methodologies with comparative quantitative data. Furthermore, a deeper understanding of the direct molecular interactions of this compound with components of signaling pathways such as PI3K/Akt and Wnt/β-catenin is warranted. Future research in these areas will undoubtedly pave the way for the development of novel therapeutic strategies targeting metabolic and signaling dysregulation in various diseases.

Experimental Workflows

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. Direct inhibition of hexokinase activity by metformin at least partially impairs glucose metabolism and tumor growth in experimental breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of 3-deoxyglucosone on the activities of enzymes responsible for glucose metabolism in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Deoxyglucose induces Akt phosphorylation via a mechanism independent of LKB1/AMP-activated protein kinase signaling activation or glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Glucose-induced β-catenin acetylation enhances Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new link between diabetes and cancer: enhanced WNT/β-catenin signaling by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

3-deoxy-D-glucose mechanism of action in cells

An In-depth Technical Guide on the Core Mechanism of Action of 3-Deoxy-D-Glucose in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-DG), also known as 3-deoxyglucosone, is a highly reactive dicarbonyl compound formed endogenously through the degradation of glucose. Unlike its more extensively studied isomer, 2-deoxy-D-glucose (2-DG), which is a known competitive inhibitor of glycolysis, the primary mechanism of action of 3-DG in cells is not centered on the direct inhibition of the glycolytic pathway. Instead, its biological effects are predominantly mediated through its role as a potent precursor of Advanced Glycation End-products (AGEs), the induction of cellular oxidative stress, and the disruption of key signaling pathways, particularly insulin (B600854) signaling. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Biosynthesis and Metabolism

This compound is primarily formed in vivo through two main pathways:

-

The Maillard Reaction: This non-enzymatic reaction between glucose and the primary amino groups of proteins, lipids, and nucleic acids leads to the formation of a Schiff base, which then rearranges to form an Amadori product. The degradation of the Amadori product can yield 3-DG.

-

Fructose (B13574) Metabolism: 3-DG can also arise from the degradation of fructose 3-phosphate.

Once formed, 3-DG is a highly reactive molecule. In bacterial systems, the fluorinated analog 3-deoxy-3-fluoro-D-glucose (3-FG) has been shown to be oxidized. In mammalian systems, the metabolism of 3-FG does not primarily proceed through glycolysis or the pentose (B10789219) phosphate (B84403) shunt. Instead, it is metabolized via aldose reductase to 3-deoxy-3-fluoro-D-sorbitol and can be oxidized to 3-deoxy-3-fluoro-D-gluconic acid. The detoxification of 3-DG in humans involves its conversion to 3-deoxyfructose.

Core Mechanism of Action

The cellular effects of this compound are multifaceted and primarily revolve around its high reactivity as a dicarbonyl compound.

1. Formation of Advanced Glycation End-products (AGEs) and RAGE Signaling

The most well-documented mechanism of action of 3-DG is its role as a potent precursor to Advanced Glycation End-products (AGEs). 3-DG reacts non-enzymatically with the amino groups of proteins, lipids, and nucleic acids to form a variety of AGEs, such as imidazolone, pyrraline, and Nε-(carboxymethyl)lysine (CML).

The accumulation of AGEs has significant pathological consequences, primarily through two mechanisms:

-

Cross-linking of Proteins: AGEs can form cross-links between proteins, altering their structure and function. This can lead to tissue stiffening and loss of function, particularly in the extracellular matrix.

-

Activation of the Receptor for Advanced Glycation End-products (RAGE): AGEs can bind to and activate the RAGE, a multi-ligand receptor of the immunoglobulin superfamily. The activation of RAGE triggers a cascade of intracellular signaling events, leading to the expression of pro-inflammatory cytokines and adhesion molecules, and the generation of reactive oxygen species (ROS). This contributes to a state of chronic inflammation, which is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases.

2. Induction of Oxidative Stress

This compound is a potent inducer of intracellular reactive oxygen species (ROS). The increased production of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress. This can occur through:

-

Direct generation of ROS: The chemical reactions involved in the formation of AGEs from 3-DG can directly generate ROS.

-

Inactivation of Antioxidant Enzymes: 3-DG has been shown to inactivate key antioxidant enzymes, such as glutathione (B108866) peroxidase and glutathione reductase, further impairing the cell's ability to neutralize ROS.

-

Mitochondrial Dysfunction: The accumulation of 3-DG and subsequent oxidative stress can lead to mitochondrial dysfunction, a major source of cellular ROS.

Oxidative stress induced by 3-DG can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and apoptosis.

3. Interference with Insulin Signaling

Recent studies have revealed that 3-DG can directly interfere with insulin signaling pathways. In the enteroendocrine L cell line STC-1, 3-DG has been shown to:

-

Decrease Insulin Receptor Phosphorylation: 3-DG treatment leads to a reduction in the phosphorylation of the insulin receptor, a critical initial step in the insulin signaling cascade.

-

Inhibit the PI3K/Akt Pathway: The downstream signaling pathway involving phosphatidylinositol-3-kinase (PI3K) and protein kinase B (Akt) is inhibited by 3-DG.

-

Reduce GLUT2 Expression and Glucose Uptake: The inhibition of the PI3K/Akt pathway results in decreased expression of the glucose transporter 2 (GLUT2), leading to attenuated glucose uptake by the cells.

This interference with insulin signaling can contribute to insulin resistance and impaired glucose homeostasis.

Quantitative Data

The following table summarizes the reported concentrations of this compound in plasma from human subjects and experimental animals.

| Condition | Concentration (ng/mL) | Analytical Method | Reference(s) |

| Human Plasma | |||

| Healthy Volunteers | 12.8 ± 5.2 | HPLC | |

| Type 1 Diabetes | 98.5 ± 34 | GC/MS (ultrafiltration) | |

| Type 2 Diabetes (NIDDM) | 31.8 ± 11.3 | HPLC | |

| Rat Plasma | |||

| Diabetic Rats (Streptozotocin-induced) | 918 ± 134 | HPLC | |

| Control Rats | 379 ± 69 | HPLC |

Experimental Protocols

1. Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

-

Methodology:

-

Seed cells (e.g., cancer cell lines, endothelial cells) in 96-well plates at a suitable density.

-

After 24 hours of incubation, treat the cells with a range of concentrations of 3-DG.

-

Incubate for 24, 48, and 72 hours.

-

Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a clonogenic survival assay.

-

Measure the absorbance at the appropriate wavelength and calculate the IC50 value.

-

2. Glucose Uptake Assay

-

Objective: To measure the effect of 3-DG on glucose transport into cells.

-

Methodology:

-

Culture cells to near confluence in 12-well plates.

-

Pre-treat cells with various concentrations of 3-DG for a specified duration.

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with a solution containing a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radiolabeled glucose analog, like 2-deoxy-D-[3H]-glucose.

-

After a short incubation period, wash the cells with ice-cold KRH buffer to stop the uptake.

-

Lyse the cells and measure the fluorescence or radioactivity using a plate reader or scintillation counter, respectively.

-

Normalize the uptake to the total protein content of each well.

-

3. Western Blot Analysis of Signaling Proteins

-

Objective: To investigate the effect of 3-DG on the expression and phosphorylation of key signaling proteins.

-

Methodology:

-

Treat cells with 3-DG at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Insulin Receptor, phospho-Akt, Akt, GLUT2, RAGE).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathway and Experimental Workflow Visualizations

Caption: Signaling pathways of this compound induced cellular stress.

Caption: General experimental workflow for studying the effects of this compound.

An In-depth Technical Guide on the Biological Effects of 3-Deoxy-D-glucose and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deoxy-D-glucose and its derivatives, including 3-Deoxyglucosone (B13542) (3-DG), 3-Amino-3-deoxy-D-glucose, and 3-Deoxy-3-fluoro-D-glucose, represent a class of modified sugars with diverse and significant biological activities. This technical guide provides a comprehensive overview of their effects on cellular metabolism, signaling pathways, and potential as therapeutic agents. Notably, 3-Deoxyglucosone is a key intermediate in the formation of Advanced Glycation End-products (AGEs), implicating it in the pathophysiology of diabetes and related complications. Furthermore, derivatives of this compound have demonstrated antibacterial and metabolic modulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and development in this field.

Core Biological Activities

Role in Advanced Glycation End-product (AGE) Formation

3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl compound that serves as a major precursor in the formation of Advanced Glycation End-products (AGEs)[1]. AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, particularly diabetic complications, atherosclerosis, and neurodegenerative disorders[1]. 3-DG is formed through the Maillard reaction and the polyol pathway and rapidly reacts with amino groups of proteins to form various AGEs, such as imidazolone, pyrraline, and Nε-(carboxymethyl)lysine (CML)[2].

Interference with Insulin (B600854) Signaling

3-Deoxyglucosone has been shown to induce insulin resistance by impairing the insulin signaling pathway in hepatocytes[3]. At non-cytotoxic concentrations, 3-DG inhibits the phosphorylation of key downstream effectors of the insulin signaling cascade, including the insulin receptor substrate 1 (IRS-1), phosphoinositide 3-kinase (PI3K), and Akt[3]. This disruption leads to decreased glucose uptake and reduced glycogen (B147801) content in response to insulin stimulation[3].

Antibacterial Activity

The amino derivative, 3-amino-3-deoxy-D-glucose, a component of the antibiotic kanamycin, exhibits antibacterial properties by inhibiting bacterial cell wall synthesis[4]. Studies have shown that it significantly inhibits the growth of bacteria such as Staphylococcus aureus[4].

Metabolic Modulation

The fluorinated analog, 3-deoxy-3-fluoro-D-glucose, is metabolized in vivo through direct oxidation and reduction pathways, rather than glycolysis or the pentose (B10789219) phosphate (B84403) shunt[5]. Its metabolism can be monitored using 19F NMR, making it a useful tool for studying aldose reductase and glucose dehydrogenase activity in vivo[5].

Quantitative Data

While specific IC50 values for this compound across a wide range of assays are not extensively reported in publicly available literature, some quantitative data for its derivative, 3-deoxyglucosone (3-DG), is available.

| Compound | Assay | Cell Line | Concentration/Effect | Reference |

| 3-Deoxyglucosone (3-DG) | Cell Viability (MTT Assay) | HepG2 | No significant effect at 10-300 ng/ml; Decreased viability at 500 and 1000 ng/ml | [3] |

| 3-Amino-3-deoxy-D-glucose | Bacterial Growth Inhibition | Staphylococcus aureus FDA 209P | Significant inhibition at 100 µg/ml | [4] |

Signaling Pathways

Advanced Glycation End-product (AGE) - RAGE Signaling Pathway

3-Deoxyglucosone is a potent precursor of AGEs, which can activate the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The binding of AGEs to RAGE triggers a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.

References

- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 2. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Deoxyglucosone induces insulin resistance by impairing insulin signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Deoxy-D-Glucose as an Inhibitor of Glycolysis: An In-depth Technical Guide

Disclaimer: While 3-deoxy-D-glucose (3-DG) is recognized as a glucose analog with the potential to inhibit glycolysis, publicly available research providing specific quantitative data, such as IC50 values for glycolysis inhibition, and detailed experimental protocols for its use is limited. In contrast, its structural analog, 2-deoxy-D-glucose (2-DG), is extensively studied and well-characterized as a glycolysis inhibitor. This guide will leverage the comprehensive data available for 2-DG as a proxy to provide a thorough technical framework for researchers, scientists, and drug development professionals interested in the evaluation of this compound. The methodologies and principles described herein are directly applicable to the study of 3-DG.

Introduction to Glycolysis Inhibition

The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a compelling therapeutic target. By inhibiting this metabolic pathway, it is possible to selectively induce energy stress and promote cell death in malignant cells. Glucose analogs, such as this compound, are compounds that mimic glucose and can interfere with its metabolism. These molecules are transported into the cell via glucose transporters (GLUTs) and can competitively inhibit key glycolytic enzymes.

Mechanism of Action of Deoxy-D-Glucose Analogs

This compound, lacking a hydroxyl group at the C-3 position, is recognized by cellular transport mechanisms and taken up by cells. Once inside the cell, it can be phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. However, the resulting this compound-6-phosphate cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and a competitive inhibition of hexokinase. This inhibition reduces the overall rate of glycolysis, leading to a depletion of intracellular ATP and the generation of lactate (B86563).

Studies on mouse liver extracts have shown that this compound (referred to as 3-deoxyglucosone) decreases the activity of hexokinase in a time- and concentration-dependent manner, while having little effect on glucokinase, glucose-6-phosphatase, and phosphofructokinase.[1]

The more extensively studied analog, 2-deoxy-D-glucose, acts similarly. It is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be isomerized to fructose-6-phosphate (B1210287) and thus accumulates, competitively inhibiting hexokinase.[2] This leads to a reduction in ATP production and can induce apoptosis in cancer cells.

Quantitative Data on Glycolysis Inhibition by 2-Deoxy-D-Glucose

The following tables summarize the inhibitory concentrations (IC50) of 2-deoxy-D-glucose in various cancer cell lines. This data serves as a reference for the expected potency of glycolysis inhibitors and can guide dose-response studies for this compound.

| Cancer Type | Cell Line | IC50 Value | Incubation Time | Citation |

| Acute Lymphoblastic Leukemia | Nalm-6 | 0.22 mM | 48h | [3] |

| Pancreatic Cancer | MIA PaCa-2 | 13.34 mM | 48h | [4] |

| Human Colon Carcinoma | HCT116 | Not specified, but apoptosis was suppressed | Not specified | [5] |

| Neuroblastoma | SK-N-BE(2) | Not specified, but induced cell death | Not specified | [5] |

| Cell Line | Growth Inhibition (%) with 5 mM 2-DG | Citation |

| Ovarian Carcinoma (SKOV3) | 94.3 | [6] |

| Ovarian Carcinoma (IGROV1) | 94.2 | [6] |

| Mesothelioma (MSTO-211H) | 98 | [6] |

| Glioblastoma (U251) | 95.7 | [6] |

| Head and Neck Squamous Cancer (SCC12B2) | 95.1 | [6] |

| Hepatocarcinoma (HepG2) | 66.1 | [6] |

| Colon Cancer (HT29D4) | 63.7 | [6] |

Key Signaling Pathways Affected by Glycolysis Inhibition

Inhibition of glycolysis leads to a decrease in the intracellular ATP/AMP ratio, which is a critical sensor of cellular energy status. This change in the energy landscape activates the AMP-activated protein kinase (AMPK) signaling pathway and can modulate the PI3K/Akt pathway.

AMPK Signaling Pathway

AMPK is a master regulator of cellular metabolism. Its activation in response to energy stress initiates a cascade of events aimed at restoring energy homeostasis. Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP, such as protein synthesis. The activation of AMPK by glycolysis inhibitors like 2-DG has been shown to induce autophagy.[7]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. It also plays a significant role in regulating glucose metabolism. The interplay between glycolysis inhibition and the PI3K/Akt pathway is complex. Some studies have shown that glycolysis inhibitors can lead to the activation of Akt, which may represent a pro-survival response by the cell.

Experimental Protocols for Assessing Glycolysis Inhibition

The following protocols are standard methods used to evaluate the efficacy of glycolysis inhibitors. While 2-deoxy-D-glucose is used as the example inhibitor, these protocols can be directly adapted for the investigation of this compound.

Measurement of Intracellular ATP Levels

A reduction in intracellular ATP is a direct consequence of glycolysis inhibition. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for quantifying ATP levels.

Principle: This assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or 2-deoxy-D-glucose as a positive control) for the desired duration (e.g., 6, 12, 24 hours). Include a vehicle-only control.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luminescent signal of the treated wells to the vehicle control to determine the percentage of ATP depletion.

Measurement of Lactate Production

Inhibition of glycolysis leads to a decrease in the production of lactate, the end product of aerobic glycolysis.

Principle: Lactate concentration in the cell culture medium can be measured using a colorimetric or fluorometric assay based on the activity of lactate dehydrogenase.

Protocol:

-

Cell Seeding and Treatment: Plate and treat cells with this compound as described in the ATP assay protocol.

-

Sample Collection: At the end of the treatment period, collect the cell culture supernatant.

-

Lactate Assay:

-

Prepare a standard curve using the provided lactate standard.

-

Add the collected supernatant and standards to a 96-well plate.

-

Add the lactate assay reaction mixture to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Determine the lactate concentration in the samples by comparing the readings to the standard curve. Normalize the values to the cell number or protein concentration.

References

- 1. Effect of 3-deoxyglucosone on the activities of enzymes responsible for glucose metabolism in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Action of the Hexokinase Inhibitor 2-deoxy-D-glucose on Cryptosporidium parvum and the Discovery of Activities against the Parasite Hexokinase from Marketed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. 2-Deoxy-D-Glucose Treatment of Endothelial Cells Induces Autophagy by Reactive Oxygen Species-Mediated Activation of the AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Glycosylation Landscape: A Technical Guide to 3-Deoxy-D-Glucose and its Analogs in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of glycosylation, a critical post-translational modification, is paramount in understanding a vast array of cellular processes and disease states. Glucose analogs serve as invaluable chemical tools to probe and perturb these intricate pathways. This technical guide focuses on 3-deoxy-D-glucose (3-dG) and its more extensively studied counterpart, 2-deoxy-D-glucose (2-DG), as agents in glycobiology research. While the specific literature on 3-dG's role as a glycosylation inhibitor is limited, the wealth of data on 2-DG provides a robust framework for understanding how deoxygenated glucose analogs can be leveraged to investigate glycan-dependent cellular functions. This guide offers a comprehensive overview of the mechanisms of action, detailed experimental protocols, quantitative data, and the impact of these molecules on key signaling pathways, with a necessary emphasis on the well-characterized 2-DG.

Introduction to Deoxyglucose Analogs in Glycobiology

Glycosylation is a fundamental cellular process involving the enzymatic addition of carbohydrate moieties (glycans) to proteins and lipids, profoundly impacting their folding, stability, trafficking, and function. Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders. Deoxyglucose compounds, which lack a hydroxyl group at a specific position, are valuable tools for researchers as they can competitively inhibit glucose-dependent pathways, including the synthesis of nucleotide sugars required for glycosylation.

This compound (3-dG) is a glucose analog with the hydroxyl group at the C-3 position replaced by a hydrogen. While commercially available for research purposes, detailed studies on its specific mechanism of action in inhibiting glycosylation in mammalian cells are not extensively documented in publicly available literature.[1][2][3][4][5] However, related compounds offer some insights. For instance, 3-amino-3-deoxy-D-glucose has been shown to inhibit the synthesis of the bacterial cell wall, a structure rich in glycans.[6] The fluorinated analog, 3-deoxy-3-fluoro-D-glucose, is metabolized in vivo but its primary routes of metabolism do not appear to be through glycolysis or the pentose (B10789219) phosphate (B84403) shunt, which are central to the production of glycosylation precursors.[7]

In contrast, 2-Deoxy-D-glucose (2-DG) is a well-characterized inhibitor of both glycolysis and N-linked glycosylation.[8] Its structural similarity to mannose allows it to interfere with the assembly of the dolichol-linked oligosaccharide precursor required for N-glycosylation in the endoplasmic reticulum (ER).[8] This interference leads to ER stress and the activation of the Unfolded Protein Response (UPR), making 2-DG a powerful tool for studying these interconnected pathways.

Mechanism of Action

The primary mechanisms by which deoxyglucose analogs are thought to disrupt glycosylation and cellular metabolism are:

-

Inhibition of Glycolysis and ATP Depletion: 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate. This product cannot be further metabolized, leading to its accumulation and the inhibition of hexokinase and phosphoglucose (B3042753) isomerase. This blockage of glycolysis results in the depletion of cellular ATP.

-

Interference with N-linked Glycosylation: Due to its resemblance to mannose, 2-DG can be incorporated into the growing dolichol-oligosaccharide precursor. The presence of 2-DG in this chain can terminate elongation, leading to the accumulation of incomplete precursors that are not efficiently transferred to nascent proteins. This disruption of N-glycosylation results in a pool of misfolded proteins in the ER.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the UPR. The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

While the direct effects of 3-dG on these processes in mammalian cells are not well-documented, it is plausible that it could act through similar mechanisms, though its affinity for glucose transporters and hexokinases, and its ability to interfere with glycosylation enzymes, would likely differ from that of 2-DG.

Quantitative Data on the Effects of 2-Deoxy-D-Glucose

The following tables summarize quantitative data from various studies on the effects of 2-DG on different cell lines. This data can serve as a starting point for designing experiments.

| Cell Line | 2-DG Concentration | Incubation Time | Observed Effect | Reference |

| SCC15 (Oral Squamous Carcinoma) | 2.5 mM | 48 hours | Significant decrease in cell viability | [8] |

| Human Neuroblastoma Cells | Not specified | 24, 48, or 72 hours | Clonogenic cell killing | [9] |

| Various Malignant Cell Lines | 5 mM | Continuous | Proliferation slowdown, arrest, or apoptosis | [10] |

| HeLa and SiHa (Cervical Cancer) | Non-cytotoxic concentrations | Not specified | Inhibition of cell growth, migration, and invasion; G0/G1 phase arrest | [11] |

| FLT3-ITD-expressing Ba/F3 cells | 400 µM | 32 hours | Apoptosis and reduced metabolic activity | [12] |

| Cell Line | Treatment | Effect on Signaling/Metabolism | Reference |

| SCC15 | 2.5 mM 2-DG | Inhibition of N-linked glycosylation | [8] |

| HeLa and SiHa | Not specified | Reduced glycolysis, impaired mitochondrial function, down-regulation of Wnt/β-catenin signaling | [11] |

| FLT3-ITD-expressing AML cells | Not specified | Inhibition of N-linked glycosylation, affected cell-surface expression and signaling of FTL3-ITD and mutated c-KIT | [13] |

Experimental Protocols

The following are generalized protocols for key experiments using 2-DG to study glycosylation and related cellular processes. Researchers should optimize these protocols for their specific cell lines and experimental questions.

Cell Culture and 2-DG Treatment

This protocol describes the general procedure for treating cultured cells with 2-DG.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

2-Deoxy-D-glucose (Sigma-Aldrich or equivalent)

-

Phosphate-buffered saline (PBS)

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Culture cells to the desired confluency in their standard growth medium.

-

Prepare a stock solution of 2-DG in PBS or serum-free medium. For example, a 1 M stock solution can be prepared and sterile-filtered.

-

On the day of the experiment, dilute the 2-DG stock solution to the desired final concentration in fresh, complete cell culture medium.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of 2-DG to the cells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

-

Proceed with downstream analysis, such as cell viability assays, western blotting, or metabolic assays.

Assessment of N-linked Glycosylation by Western Blot

This protocol allows for the detection of changes in the glycosylation status of specific proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells treated with and without 2-DG using an appropriate lysis buffer.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight of the protein of interest can indicate a change in its glycosylation status.

Analysis of the Unfolded Protein Response (UPR)

This protocol describes how to assess the activation of the UPR by monitoring the expression of key UPR markers.

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP, phosphorylated eIF2α, spliced XBP1)

-

Other materials as for Western Blotting (Section 4.2)

Procedure:

-

Follow the Western Blotting protocol as described in Section 4.2.

-

Use primary antibodies specific for key UPR proteins to probe the membranes.

-

An increased expression of GRP78 and CHOP, and increased phosphorylation of eIF2α, are indicative of UPR activation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of deoxyglucose in glycobiology research.

Figure 1: Competitive uptake and metabolism of Glucose and 2-Deoxy-D-Glucose (2-DG).

Figure 2: 2-DG-induced inhibition of N-linked glycosylation leading to the Unfolded Protein Response.

References

- 1. This compound | 2490-91-7 | MD03580 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C6H12O5 | CID 11137468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Deoxyglucose | C6H12O5 | CID 151016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antileukemic Activity of 2-Deoxy-d-Glucose through Inhibition of N-Linked Glycosylation in Acute Myeloid Leukemia with FLT3-ITD or c-KIT Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Deoxy-D-Glucose in Experimental Research

A-P-P-L-I-C-A-T-I-O-N N-O-T-E-S

Introduction

3-Deoxy-D-glucose (CAS 2490-91-7) is a synthetic monosaccharide and an analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a hydrogen atom. This structural modification prevents its metabolism through the glycolytic pathway. While it is understood to act as a competitive inhibitor of glucose uptake and metabolism, detailed experimental protocols and extensive biological studies on this compound are limited in the scientific literature. In contrast, its isomer, 2-deoxy-D-glucose (2-DG), is a well-characterized inhibitor of glycolysis and has been extensively used in various experimental models, particularly in cancer research.

These application notes and protocols are primarily based on the established methodologies for 2-deoxy-D-glucose. Researchers using this compound should consider these protocols as a starting point and must perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific experimental systems.

Mechanism of Action

Deoxyglucose analogs, including this compound, are transported into the cell by glucose transporters (GLUTs). Once inside, they are substrates for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase phosphorylates the deoxyglucose, creating a deoxyglucose-phosphate analog. This phosphorylated product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation. This accumulation competitively inhibits hexokinase and, consequently, the entire glycolytic pathway. The inhibition of glycolysis leads to a depletion of intracellular ATP, induction of cellular stress pathways such as the unfolded protein response (UPR), and can ultimately trigger cell cycle arrest and apoptosis, particularly in cells highly dependent on glycolysis for energy production, such as many cancer cells (the Warburg effect).

Figure 1: Inhibition of Glycolysis by this compound.

Applications

-

Inhibition of Glycolysis: The primary application of this compound is to inhibit the glycolytic pathway. This can be used to study the metabolic dependencies of cells, particularly their reliance on glucose for energy and biosynthesis.

-

Cancer Research: Many cancer cells exhibit elevated rates of glycolysis even in the presence of oxygen (the Warburg effect). By inhibiting glycolysis, deoxyglucose analogs can selectively induce energy stress and cytotoxicity in these cancer cells, making them a valuable tool for cancer biology research and preclinical studies.

-

Drug Development: this compound can be used in drug screening assays to identify synergistic interactions with other anti-cancer agents. It can also serve as a scaffold for the development of more potent or selective glycolysis inhibitors.

-

Cellular Stress Response: Inhibition of glycolysis is a potent inducer of the unfolded protein response (UPR) and other cellular stress pathways. This compound can be used to study the mechanisms of these responses and their role in cell fate decisions.

Quantitative Data for 2-Deoxy-D-Glucose (Reference for this compound Experiments)

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of 2-deoxy-D-glucose in various cancer cell lines. These values can serve as a reference range for designing initial dose-response experiments with this compound.

| Cell Line | Cancer Type | 2-DG IC50 (mM) | Incubation Time (h) |

| PC-3 | Prostate Cancer | 5 - 10 | 48 |

| HeLa | Cervical Cancer | 4 - 8 | 72 |

| MCF-7 | Breast Cancer | 3 - 7 | 48 |

| A549 | Lung Cancer | 6 - 12 | 72 |

| U-87 MG | Glioblastoma | 5 - 15 | 48 |

Note: IC50 values are highly dependent on experimental conditions, including cell density, glucose concentration in the medium, and the specific cell line.

P-R-O-T-O-C-O-L-S

Protocol 1: In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line using a resazurin-based cell viability assay.

Figure 2: Experimental workflow for a cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with a known glucose concentration

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (powder)

-

Sterile, 96-well clear-bottom black plates

-

Resazurin sodium salt

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Multichannel pipette

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Count the cells and adjust the density to 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Preparation of this compound: a. Prepare a 1 M stock solution of this compound in sterile water or PBS and filter-sterilize. b. Perform serial dilutions of the stock solution in complete medium to obtain 2x concentrated working solutions (e.g., 40 mM, 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, and 0 mM as a vehicle control).

-

Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the 2x working solutions of this compound to the respective wells in triplicate. c. The final concentrations will be half of the working solution concentrations.

-

Incubation: a. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment: a. Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. b. Add 20 µL of the resazurin solution to each well. c. Incubate for 1-4 hours at 37°C, protected from light. d. Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: a. Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other values. b. Normalize the fluorescence values to the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration. d. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of Cellular Stress

This protocol is for assessing the induction of the unfolded protein response (UPR) by analyzing the expression of key UPR markers, such as BiP/GRP78 and CHOP, following treatment with this compound.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-